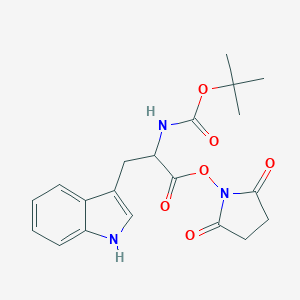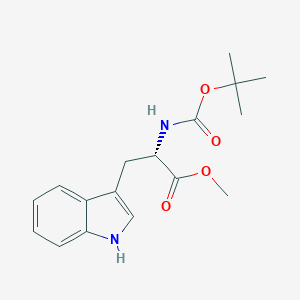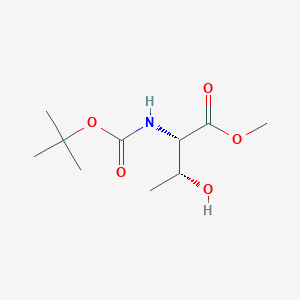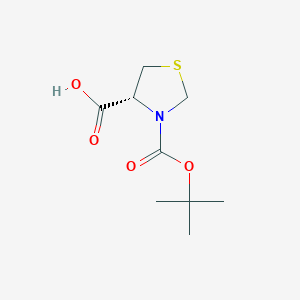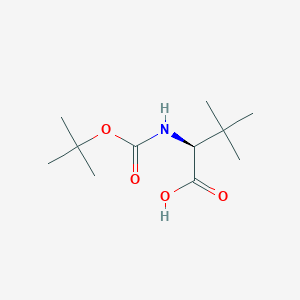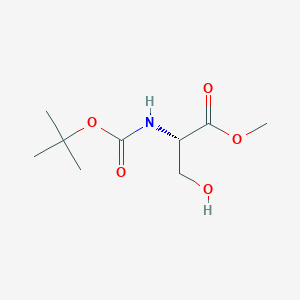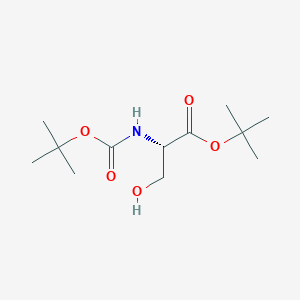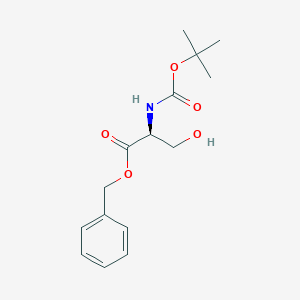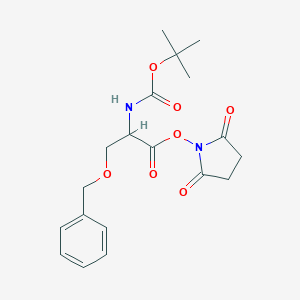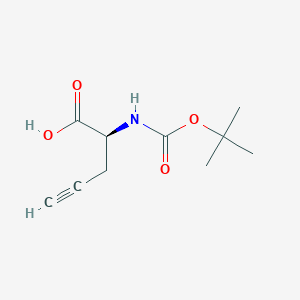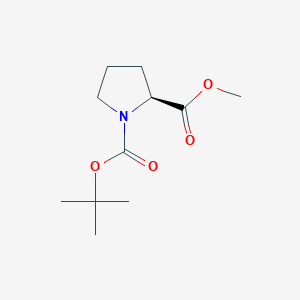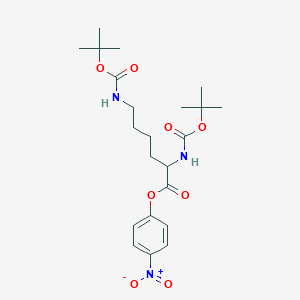
Boc-lys(boc)-onp
描述
Boc-lys(boc)-onp: Nα-(tert-Butoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine 4-nitrophenyl ester , is a compound widely used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is often employed as a protecting group in solid-phase peptide synthesis. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) groups, which protect the amino functions of lysine, and a 4-nitrophenyl ester group, which facilitates the coupling reactions in peptide synthesis.
作用机制
Target of Action
Boc-Lys(Boc)-ONp, also known as Nα-[t-butoxycarbonyl]-Nω-acetyl lysine amide, primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They also deacetylate non-histone proteins . Through deacetylation, HDACs regulate a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis .
Mode of Action
This compound interacts with HDACs by serving as a substrate . HDACs remove the acetyl groups from the lysine residues in histone and non-histone proteins . This deacetylation may lead to a change in the conformation and/or activity of the substrates .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histone acetylation-deacetylation pathway . This pathway plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression . Besides histones, HDACs also regulate biological processes, including DNA repair, cell cycle control, cell differentiation, and apoptosis, through deacetylating non-histone proteins .
Result of Action
The result of this compound’s action is the deacetylation of histones and non-histone proteins . This can lead to changes in gene expression, cell differentiation, DNA damage responses, and apoptosis .
生化分析
Biochemical Properties
Boc-Lys(Boc)-ONp is used as a substrate in the assay of Histone Deacetylase (HDAC) enzymatic activities . HDAC enzymes catalyze the removal of acetyl groups from lysine residues in histone and nonhistone proteins . Through deacetylation, dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily through its role in the deacetylation process. By interacting with HDAC enzymes, it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a substrate in the deacetylation process. It exerts its effects at the molecular level, including binding interactions with HDAC enzymes, leading to enzyme activation and changes in gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathway of deacetylation, interacting with HDAC enzymes . This could also include any effects on metabolic flux or metabolite levels.
Subcellular Localization
The subcellular localization of this compound is likely to be associated with the location of HDAC enzymes, given its role as a substrate in the deacetylation process
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-lys(boc)-onp typically involves the protection of the amino groups of lysine with tert-butoxycarbonyl groups. The process begins with the reaction of lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of Nα-Boc-Nε-Boc-L-lysine. The next step involves the esterification of the carboxyl group of the protected lysine with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is typically carried out in an anhydrous solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions: Boc-lys(boc)-onp undergoes several types of chemical reactions, including:
Deprotection: The Boc groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
Coupling Reactions: The 4-nitrophenyl ester group facilitates the coupling of this compound with other amino acids or peptides, forming peptide bonds.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane.
Coupling Reactions: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), dichloromethane, dimethylformamide (DMF).
Hydrolysis: Sodium hydroxide (NaOH), water.
Major Products Formed:
Deprotection: L-lysine.
Coupling Reactions: Peptides with Boc-protected lysine residues.
Hydrolysis: Nα-Boc-Nε-Boc-L-lysine, 4-nitrophenol.
科学研究应用
Chemistry: Boc-lys(boc)-onp is extensively used in solid-phase peptide synthesis as a protecting group for lysine residues. It facilitates the stepwise assembly of peptides by protecting the amino groups from unwanted side reactions .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a substrate in enzymatic assays to investigate the activity of proteases and peptidases .
Medicine: this compound is employed in the development of peptide-based drugs and therapeutic agents. It is used to synthesize peptide sequences that mimic natural proteins and peptides, which can be used as drugs or diagnostic tools .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based materials and coatings .
相似化合物的比较
- **Nα
Nα-Boc-L-lysine: A similar compound with a single Boc group protecting the α-amino group of lysine.
属性
IUPAC Name |
(4-nitrophenyl) 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O8/c1-21(2,3)32-19(27)23-14-8-7-9-17(24-20(28)33-22(4,5)6)18(26)31-16-12-10-15(11-13-16)25(29)30/h10-13,17H,7-9,14H2,1-6H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUXBTAUKJETMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948837 | |
| Record name | 4-Nitrophenyl N~2~,N~6~-bis[tert-butoxy(hydroxy)methylidene]lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2592-19-0 | |
| Record name | 4-Nitrophenyl N2,N6-bis((1,1-dimethylethoxy)carbonyl)-L-lysinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002592190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl N~2~,N~6~-bis[tert-butoxy(hydroxy)methylidene]lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl N2,N6-bis[(1,1-dimethylethoxy)carbonyl]-L-lysinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



